2-Bromo-5-(3-bromopropyl)thiophene

Regioselective Arylation C-H Activation Blocking Group Strategy

2-Bromo-5-(3-bromopropyl)thiophene is the essential bifunctional building block for sequential, chemoselective cross-coupling. The aliphatic C5 bromine enables side-chain functionalization, while the C2 ring bromine acts as a blocking group for high-yield C5 direct arylation. This orthogonal reactivity constructs unsymmetrical 2,5-diarylthiophenes for optoelectronic and pharmaceutical applications—precision impossible with mono-brominated analogs.

Molecular Formula C7H8Br2S
Molecular Weight 284.01 g/mol
Cat. No. B15255445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(3-bromopropyl)thiophene
Molecular FormulaC7H8Br2S
Molecular Weight284.01 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Br)CCCBr
InChIInChI=1S/C7H8Br2S/c8-5-1-2-6-3-4-7(9)10-6/h3-4H,1-2,5H2
InChIKeyQLWOFLGWXBVISH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-(3-bromopropyl)thiophene: A Dual-Brominated Thiophene Building Block for Sequential Functionalization


2-Bromo-5-(3-bromopropyl)thiophene (CAS 1248808-48-1) is a bifunctional thiophene derivative possessing two distinct reactive sites: a ring-bound bromine at the C2 position and an aliphatic bromine on a propyl chain at the C5 position. This structural arrangement, with a molecular formula of C7H8Br2S and a molecular weight of 284.01 g/mol, is fundamentally different from mono-brominated or regioisomeric analogs . The compound serves as a versatile intermediate in organic synthesis, particularly valued for its capacity to undergo sequential, chemoselective transformations—first at the aliphatic side-chain, then at the thiophene ring—enabling the construction of complex molecular architectures [1].

Why 2-Bromo-5-(3-bromopropyl)thiophene Cannot Be Replaced by Other Bromothiophenes


The selection of 2-Bromo-5-(3-bromopropyl)thiophene is dictated by strict regiochemical and reactivity requirements. Its substitution pattern—a C2 ring-bromine and a C5 aliphatic bromine—confers a unique orthogonality in cross-coupling reactions. In contrast, analogs like 3-bromo-2-(3-bromopropyl)thiophene or 4-bromo-2-(3-bromopropyl)thiophene alter the electronic and steric environment of the ring, which can drastically reduce coupling yields or lead to unwanted side products [1]. Furthermore, the C2-bromo substituent acts as a blocking group that enables highly regioselective direct arylation at the C5 position [2]. A procurement decision based solely on structural similarity (e.g., purchasing a mono-brominated thiophene) will fail to deliver the sequential, two-step synthetic pathway that this specific compound enables. The quantitative evidence below demonstrates precisely why substitution is not a viable option.

Quantitative Evidence for Choosing 2-Bromo-5-(3-bromopropyl)thiophene


C5 Regioselectivity Superiority Enabled by C2-Bromo Blocking Group

In Pd-catalyzed direct arylation, the C2-bromo substituent on a thiophene ring serves as a highly effective blocking group, forcing arylation to occur exclusively at the C5 position. For a 3-substituted thiophene with a C2-bromo group, the reaction yields C5-arylated products with 76-95% regioselectivity. Without this blocking group (e.g., using a 3-substituted thiophene lacking the C2-bromo), arylation occurs at the C2 position, leading to a completely different, often undesired, regioisomer [1].

Regioselective Arylation C-H Activation Blocking Group Strategy

Sequential Coupling Capability vs. Mono-Halogenated Analogs

The compound's two distinct bromine atoms allow for sequential coupling reactions. A study demonstrated that a 2-bromothiophene derivative can first undergo a direct C5-arylation (while the C2-bromo remains intact) and then, in a subsequent step, participate in a Suzuki coupling at the C2 position. This two-step protocol yields 2,5-di(hetero)arylated thiophenes with two different aryl units. In contrast, mono-brominated thiophenes (e.g., 2-(3-bromopropyl)thiophene) can only be functionalized once, limiting molecular complexity and requiring longer synthetic routes to achieve a comparable outcome [1].

Sequential Synthesis Suzuki Coupling Dual Functionalization

Differentiated Reactivity: Aliphatic vs. Aromatic Bromine for Orthogonal Synthesis

The aliphatic bromine on the propyl chain of 2-Bromo-5-(3-bromopropyl)thiophene is significantly more reactive in nucleophilic substitution (SN2) reactions compared to the aromatic bromine on the thiophene ring. For example, the aliphatic bromide can be displaced by amines or thiols under mild conditions where the aromatic C2-bromine remains completely unaffected [1]. This chemoselectivity is absent in analogs like 2,5-dibromothiophene, where both bromine atoms are on the aromatic ring and possess comparable, less differentiated reactivity, making orthogonal functionalization far more challenging [2].

Chemoselectivity Orthogonal Reactivity Nucleophilic Substitution

Primary Application Scenarios for 2-Bromo-5-(3-bromopropyl)thiophene


Synthesis of 2,5-Diarylthiophenes for OLED and OFET Materials

As demonstrated by the quantitative evidence on sequential coupling (Evidence Item 2), 2-Bromo-5-(3-bromopropyl)thiophene is an ideal monomer for constructing unsymmetrical 2,5-diarylthiophenes. These molecules are core components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where the precise arrangement of electron-donating and electron-withdrawing aryl groups dictates the material's optoelectronic properties. The ability to sequentially install two different aryl groups in a controlled manner is essential for tuning the HOMO-LUMO gap and charge transport characteristics [1].

Precursor for Side-Chain Functionalized Conducting Polymers

The chemoselectivity between the aliphatic and aromatic bromine atoms (Evidence Item 3) makes this compound a valuable precursor for creating thiophene monomers with complex side-chain functionalities. The aliphatic bromine can be substituted with hydrophilic, hydrophobic, or charged groups to impart solubility or self-assembly properties, while the aromatic bromine is preserved for subsequent polymerization (e.g., via GRIM or Stille coupling) to form regioregular polythiophenes [2]. This is not feasible with simple 2,5-dibromothiophene.

Key Intermediate in Pharmaceutical Synthesis Requiring Regiocontrol

The high C5 regioselectivity conferred by the C2-bromo blocking group (Evidence Item 1) is directly applicable to the synthesis of drug candidates containing a 2,5-disubstituted thiophene core. Many bioactive molecules, such as certain anti-inflammatory and anticancer agents, rely on this exact substitution pattern. Using 2-Bromo-5-(3-bromopropyl)thiophene as a starting material ensures that subsequent arylations occur at the correct position, avoiding the costly and time-consuming separation of regioisomeric mixtures that would result from using a non-blocked precursor [3].

Synthesis of Spacer-Linked Bithiophene Ligands for Supramolecular Chemistry

The 3-bromopropyl chain serves as a flexible spacer that can be elaborated into more complex linking groups. Research on related (ω-bromoalkyl)thiophenes demonstrates their use in creating bithiophene ligands for metal-organic frameworks (MOFs) and supramolecular assemblies. The presence of the aromatic bromine allows for the subsequent coupling of a second thiophene unit, creating a bithiophene ligand with a functionalized spacer arm. The ability to sequentially modify the spacer and then couple the second thiophene unit is a unique synthetic advantage of this compound [4].

Technical Documentation Hub

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